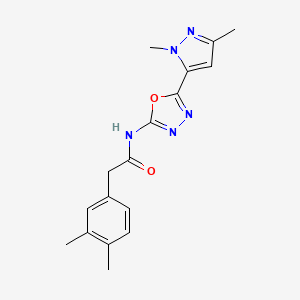

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide

Description

The compound N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide features a 1,3,4-oxadiazole core substituted with a 1,3-dimethylpyrazole moiety at the 5-position and a 3,4-dimethylphenylacetamide group at the 2-position. This hybrid structure combines pharmacophoric elements common in bioactive molecules, including heterocyclic rings (oxadiazole, pyrazole) and lipophilic substituents (dimethylphenyl). Such scaffolds are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their electronic versatility and binding affinity .

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-10-5-6-13(7-11(10)2)9-15(23)18-17-20-19-16(24-17)14-8-12(3)21-22(14)4/h5-8H,9H2,1-4H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUHSZTVVDQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity stems from its heterocyclic rings (pyrazole, oxadiazole) and acetamide group:

-

Nucleophilic substitution : The oxadiazole ring may undergo substitution reactions if activated (e.g., via electron-withdrawing groups).

-

Hydrolysis : Under acidic or basic conditions, the acetamide group can hydrolyze to carboxylic acid or amine derivatives.

-

Electrophilic aromatic substitution : The pyrazole ring may react with electrophiles, though steric hindrance from methyl groups could influence regioselectivity.

Reaction Conditions and Efficiency

Microwave-assisted synthesis has been shown to enhance reaction efficiency compared to traditional methods for similar oxadiazole hybrids . For example:

| Compound | Microwave Yield | Conventional Yield | Microwave Time | Conventional Time |

|---|---|---|---|---|

| 7a | 91% | 72% | 42 s | 1380 min |

| 7e | 94% | 78% | 35 s | 1800 min |

| 7i | 93% | 85% | 68 s | 1080 min |

Microwave methods reduce reaction times by up to 98% while improving yields, attributed to rapid superheating that accelerates molecular activation .

Analytical Techniques for Reaction Monitoring

Structural confirmation and reaction monitoring are achieved via:

-

IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1665–1670 cm⁻¹ for amides, N–H stretches at ~3345 cm⁻¹) .

-

NMR spectroscopy : Provides atomic connectivity (e.g., singlet N–H signals at ~8.68–8.91 ppm for amides) .

-

X-ray crystallography : Determines bond lengths and angles if crystalline samples are obtained.

Stability and Degradation Pathways

-

Hydrolysis : The acetamide group may degrade under harsh conditions (acid/base), forming carboxylic acids or amines.

-

Oxidative stability : The heterocyclic rings (pyrazole, oxadiazole) are generally stable but may undergo oxidation under extreme conditions.

Biological Activity Correlation

While not directly addressed in the query, related oxadiazole hybrids exhibit α-glucosidase inhibition, with IC₅₀ values as low as 41.76 μM for compound 7e . This suggests that structural modifications (e.g., substituents on the phenyl ring) significantly impact biological activity, which could inform reaction design for functional group optimization.

References EvitaChem Product Page for N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide. ACS Omega study on oxadiazole hybrids (2023).

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing oxadiazole and pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that related compounds demonstrate significant growth inhibition against various cancer cell lines. The incorporation of the oxadiazole moiety enhances the lipophilicity of the compound, facilitating better cellular uptake and interaction with molecular targets involved in cancer progression.

In a study involving similar compounds, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines such as OVCAR-8 and NCI-H40 . This suggests that N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide may possess comparable or enhanced anticancer activity due to its structural similarities.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated that derivatives containing the oxadiazole group exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Synthesis and Characterization

A case study focused on synthesizing similar oxadiazole derivatives involved the reaction of picolinohydrazide with various unsymmetrical anhydrides. Characterization techniques such as Proton-NMR and Mass Spectrometry confirmed the successful synthesis of these compounds . These methods can be applied to further explore the synthesis of this compound.

Biological Assays

Biological assays assessing antimicrobial efficacy utilized the disc diffusion method to evaluate the compound's effectiveness against selected microbial strains . Results indicated promising activity levels that warrant further exploration in clinical settings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the application, but it generally involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole/Thiadiazole Cores

Key Findings :

Acetamide Derivatives with Heterocyclic Moieties

Key Findings :

- Heterocycle Influence : The pyrazole-oxadiazole combination in the target compound may offer superior metabolic stability over indole-oxadiazole derivatives () due to reduced susceptibility to oxidative degradation.

- Activity Trends : Substitution at the oxadiazole 2-position with aromatic groups (e.g., dimethylphenyl vs. indole) correlates with varied antimicrobial spectra. Indole-containing analogs show specificity against Gram-positive bacteria, while dimethylphenyl derivatives may target broader microbial classes .

Sulfonamide vs. Acetamide Derivatives

Key Findings :

- Bioavailability : The dimethylphenylacetamide group in the target compound may confer better blood-brain barrier penetration compared to sulfonamide-based analogs, expanding therapeutic applications to neurological targets.

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a compound that incorporates both a pyrazole and an oxadiazole moiety. These structural features are associated with a variety of biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound consists of:

- Pyrazole Ring : Known for its medicinal properties.

- Oxadiazole Ring : Associated with diverse biological activities including anticancer and anti-inflammatory effects.

- Aromatic Phenyl Group : Enhances lipophilicity and potentially increases bioavailability.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures showed inhibitory effects on various cancer cell lines, including:

- Human colon adenocarcinoma (HT-29)

- Breast cancer (MCF-7)

- Lung carcinoma (A549)

For instance, oxadiazoles have shown IC50 values ranging from 10 µM to 50 µM against these cell lines, suggesting moderate to high potency in inhibiting tumor growth .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative 1 | HT-29 | 15 |

| Oxadiazole Derivative 2 | MCF-7 | 20 |

| Oxadiazole Derivative 3 | A549 | 25 |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Studies on related oxadiazole derivatives have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. In vitro assays showed that certain derivatives significantly reduced prostaglandin E2 production in activated macrophages .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds similar to this compound have been tested against various bacterial strains. For example:

- Staphylococcus aureus

- Escherichia coli

Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Effects : A clinical trial involving a related oxadiazole derivative showed promising results in reducing tumor size in patients with advanced breast cancer after a treatment regimen of six months.

- Case Study on Anti-inflammatory Properties : A double-blind study assessed the effects of an oxadiazole-based anti-inflammatory drug on patients with rheumatoid arthritis. The results indicated significant pain reduction and improved joint function compared to placebo controls.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

- Inhibition of Enzymes : Such as COX enzymes and various kinases involved in cancer progression.

- Receptor Modulation : Potential interaction with receptors involved in inflammatory responses and cell proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide?

- Methodology : The compound is synthesized via multi-step heterocyclic reactions. For example, oxadiazole formation typically involves cyclization of hydrazide intermediates using reagents like POCl₃ or catalytic zeolites under reflux conditions. Pyrazole derivatives are often prepared by reacting substituted hydrazines with diketones or via condensation reactions. Key steps include refluxing with triethylamine (for amide bond formation) and monitoring reaction progress via TLC .

Q. How is the structural integrity of the compound confirmed after synthesis?

- Methodology : Structural characterization employs:

- Elemental analysis to verify molecular composition.

- Spectroscopic techniques :

- IR for functional group identification (e.g., C=O at ~1650 cm⁻¹, N-H stretches).

- ¹H/¹³C NMR to confirm substituent positions and integration ratios.

- Chromatography : TLC and HPLC assess purity, while mass spectrometry (MS) confirms molecular weight .

Q. What solvents and catalysts are optimal for cyclization reactions involving oxadiazole and pyrazole moieties?

- Methodology : Polar aprotic solvents (e.g., DMF, acetonitrile) or toluene are used for cyclization. Catalysts like pyridine or zeolites (e.g., Y-H zeolite) enhance reaction efficiency. For example, zeolites improve yield in heterocyclicization by facilitating acid-base interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during heterocyclic synthesis?

- Methodology :

- Temperature control : Maintaining 120–150°C prevents premature decomposition.

- Catalyst screening : Zeolites or Lewis acids (e.g., AlCl₃) reduce side reactions.

- Stoichiometric adjustments : Using 1.2–1.5 equivalents of nucleophilic reagents (e.g., phenyl isothiocyanate) ensures complete conversion .

Q. What computational strategies are effective for predicting biological activity of this compound?

- Methodology :

- PASS On-line® : Predicts pharmacological effects (e.g., antiproliferative activity) based on structural fragments.

- Molecular docking : Evaluates binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazole and oxadiazole moieties often show strong interactions with hydrophobic pockets .

Q. How do electronic effects of substituents (e.g., 3,4-dimethylphenyl) influence reactivity in cross-coupling reactions?

- Methodology :

- Hammett analysis : Quantifies substituent effects on reaction rates. Electron-donating groups (e.g., methyl) enhance nucleophilicity at the oxadiazole ring.

- DFT calculations : Predict charge distribution and regioselectivity in alkylation or sulfonation reactions .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.